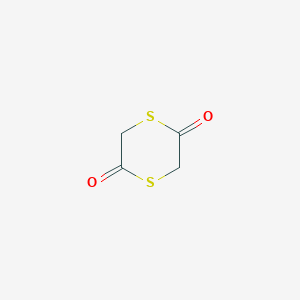

1,4-Dithiane-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4385-42-6 |

|---|---|

Molecular Formula |

C4H4O2S2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

1,4-dithiane-2,5-dione |

InChI |

InChI=1S/C4H4O2S2/c5-3-1-7-4(6)2-8-3/h1-2H2 |

InChI Key |

JISRAAJAPNOYFD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)SCC(=O)S1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Dithiane 2,5 Dione

Direct Synthetic Approaches to 1,4-Dithiane-2,5-dione

Direct methods to construct the this compound core primarily involve the formation of the heterocyclic ring through cyclization or the oxidation of a pre-formed dithiane ring.

The formation of the this compound ring can be achieved through the cyclodimerization of thioglycolic acid or its derivatives. This process involves the formation of two ester (thiolactone) linkages to create the six-membered ring. For instance, the reaction of 3-[(2-bromoacetyl)thio]propanoic acid with a base like diisopropylethylamine (DIPEA) can lead to the formation of related seven-membered ring systems, suggesting that similar intramolecular or intermolecular cyclizations of appropriate thioglycolic acid derivatives are a viable strategy for forming dithiane diones. researchgate.net The cyclization of linear peptide esters using specific enzymes or coupling agents like HATU also demonstrates the principle of forming cyclic structures from linear precursors, a strategy that can be adapted for thiolactone formation. whiterose.ac.uktandfonline.com One approach involves using S-acetylthioglycolic acid, which can be activated, for example as an N-hydroxysuccinimide ester, to facilitate reactions with nucleophiles, a key step that could precede a cyclization event. whiterose.ac.ukresearchgate.netsigmaaldrich.comdokumen.pubcovachem.com

An alternative route to this compound involves the oxidation of a corresponding 1,4-dithiane (B1222100) precursor. While the direct oxidation of the parent 1,4-dithiane to the dione (B5365651) is challenging, the oxidation of related derivatives is documented. For example, the synthesis of 2-oxo-1,4-dithiane is a known procedure, which involves the cyclization of 1,2-ethanedithiol (B43112) with chloroacetyl chloride. orgsyn.orgorgsyn.org The resulting monoketone can then be further functionalized. Chlorination of 2-oxo-1,4-dithiane using N-chlorosuccinimide yields 3-chloro-2-oxo-1,4-dithiane, demonstrating that the carbon alpha to the sulfur and carbonyl can be activated for further transformation, which could include oxidation to a second carbonyl group. orgsyn.orgorgsyn.org The oxidation of the sulfur atoms in the 1,4-dithiane ring is also a common transformation, often leading to sulfoxides or sulfones, which alters the ring's reactivity for subsequent steps. beilstein-journals.orgnih.govbeilstein-journals.org

Utilization of 1,4-Dithiane-2,5-diol (B140307) as a Versatile Synthon for Related Dithianes

The commercially available and air-stable 1,4-dithiane-2,5-diol serves as a highly valuable and more commonly used precursor for synthesizing a vast array of sulfur-containing heterocycles. beilstein-journals.orgbenthamdirect.comunife.itresearchgate.net It functions as a stable dimer of the reactive 2-mercaptoacetaldehyde. benthamdirect.comresearchgate.netmdpi.com

A key feature of 1,4-dithiane-2,5-diol is its ability to exist in equilibrium with its monomeric form, 2-mercaptoacetaldehyde, in solution. unife.itmdpi.com This process is typically facilitated by treatment with tertiary amines or certain organocatalysts. unife.it The in-situ generation of 2-mercaptoacetaldehyde provides a convenient way to handle this bifunctional synthon, which possesses both a nucleophilic thiol group and an electrophilic aldehyde group. benthamdirect.commdpi.com This dual reactivity is harnessed in numerous synthetic applications for the construction of complex heterocyclic frameworks. benthamdirect.comunife.it

The in-situ generated 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol is a cornerstone for various multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of diverse heterocyclic structures. benthamdirect.com

Gewald Reaction: 1,4-dithiane-2,5-diol is widely used as an acetaldehyde (B116499) equivalent in the Gewald reaction to produce 2-aminothiophenes. beilstein-journals.orgbenthamdirect.comnih.govsemanticscholar.orgnih.govrug.nlosi.lv This reaction typically involves the condensation of an α-activated nitrile, an aldehyde (here, from the diol), and elemental sulfur, although when using the diol, external sulfur is not always required. semanticscholar.orgrug.nl This method is effective for creating thiophenes that are unsubstituted at the C-4 and C-5 positions. benthamdirect.comsemanticscholar.org

Ugi and Asinger Reactions: The aldehyde functionality of the generated 2-mercaptoacetaldehyde allows it to participate in isocyanide-based MCRs like the Ugi four-component reaction (Ugi-4CR). unife.itmdpi.com This has been employed for the one-pot synthesis of peptoids by reacting the diol (as the carbonyl component) with an amine, a carboxylic acid, and an isocyanide. mdpi.com Similarly, it participates in the Asinger three-component reaction (Asinger-3CR) with components like acetone (B3395972) and ammonia (B1221849) to form cysteine analogues. unife.it

Domino and Annulation Reactions: 1,4-dithiane-2,5-diol is a key reactant in various domino sequences, such as sulfa-Michael/aldol (B89426) or sulfa-Michael/Henry reactions, to yield polysubstituted tetrahydrothiophenes. benthamdirect.comunife.itlincoln.ac.uk It also undergoes [3+2] annulation reactions with various partners like benzothiazolimines to form thiazolidines, often with high efficiency and under mild, catalyst-free conditions. thieme-connect.comthieme-connect.comresearchgate.net

Table 1: Examples of Multi-component Reactions Utilizing 1,4-Dithiane-2,5-diol

| Reaction Type | Other Key Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Gewald Reaction | α-Activated Nitriles (e.g., Methyl Cyanoacetate) | Triethylamine, Methanol (B129727) | 2-Aminothiophenes | nih.govsemanticscholar.orgnih.gov |

| Ugi 4-CR | Amine, Carboxylic Acid, Isocyanide | Methanol, Room Temp. | Peptoids | mdpi.com |

| Asinger 3-CR | Acetone, Ammonia | One-pot | Cysteine Analogues | unife.it |

| [3+2] Annulation | Benzothiazolimines | Catalyst-free, Mild | Thiazolidines | thieme-connect.comresearchgate.net |

| Domino (sulfa-Michael/Henry) | trans-β-Nitrostyrenes | Immobilized Tertiary Amine | Tetrahydrothiophenes | unife.it |

Modern and Green Synthetic Routes to this compound and its Analogues

In line with the principles of green chemistry, recent synthetic efforts have focused on developing more environmentally benign and efficient routes to dithiane-based compounds.

One notable advancement is the use of microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. semanticscholar.org For example, the Gewald synthesis of monosubstituted 2-aminothiophenes from 1,4-dithiane-2,5-diol and an α-activated nitrile was completed in just 2 minutes under microwave conditions, a vast improvement over the hours required for classical methods. semanticscholar.org

Solvent-free and catalyst-free reactions represent another green approach. The synthesis of 4-hydroxy-3-arylthiazolidine-2-thiones has been achieved through a domino reaction of aryl isothiocyanates and 1,4-dithiane-2,5-diol under solvent- and catalyst-free conditions using microwave irradiation, highlighting a highly atom-efficient process. rsc.org Other catalyst-free preparations include the [3+2] annulation of the diol with benzothiazolimines, which proceeds rapidly under mild conditions to give excellent yields. thieme-connect.comthieme-connect.comresearchgate.net The development of recyclable catalysts, such as polymer-supported organic bases, for the synthesis of polycyclic thiophenes also contributes to greener methodologies by simplifying work-up procedures and minimizing waste. researchgate.net These modern techniques offer significant advantages in terms of efficiency, reduced environmental impact, and operational simplicity. scirp.org

Catalytic Synthesis Protocols for Dithiane Core Assembly

The assembly of the this compound ring system and its derivatives often benefits from the use of catalysts to enhance efficiency and selectivity. While the parent compound is typically formed from the dimerization of thioglycolic acid or related precursors, catalytic methods are prominent in the synthesis of more complex, substituted dithiane structures. These methods often utilize 1,4-dithiane-2,5-diol, a stable dimer of mercaptoacetaldehyde (B1617137), as a key starting material. researchgate.netbeilstein-journals.orgmdpi.comlincoln.ac.uk

Organocatalysis has emerged as a powerful tool for these transformations. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been effectively employed as a catalyst in the [3+3] cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines, leading to the formation of highly functionalized dinitrogen-fused heterocycles with excellent diastereoselectivity. sigmaaldrich.comresearchgate.net This reaction proceeds through the in situ generation of mercaptoacetaldehyde from the diol, which then participates in the cycloaddition. researchgate.netresearchgate.net The anomeric effect has been cited as a controlling factor in the observed diastereoselectivity. researchgate.net

Similarly, tertiary amines immobilized on fiber have been demonstrated as efficient catalysts for tandem Michael-intramolecular Henry reactions between 1,4-dithiane-2,5-diol and trans-β-nitrostyrenes. unife.it This process yields substituted tetrahydrothiophenes in good to excellent yields under mild conditions. unife.it Triethylamine has also been identified as an effective catalyst for the [3+2] cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 3-aldehyde-2-substituted thiophenes. unife.it

Bifunctional catalysts, such as amino-squaramides, have been utilized in the domino sulfa-Michael/aldol cascade reaction of 1,4-dithiane-2,5-diol with chalcones to afford enantioenriched trisubstituted tetrahydrothiophenes. sigmaaldrich.comunife.it Lewis acids, like titanium(IV) isopropoxide, can be used to enhance the reactivity of electrophiles in reactions with lithiated dithiins, which are derivatives of the dithiane core. beilstein-journals.orgnih.gov Rhodium(II) acetate (B1210297) dimer is another notable catalyst used in the synthesis of dispiro[1,4-dithiane]bisoxindoles, proceeding via a Stevens rearrangement. researchgate.net

Atom-Economical and Solvent-Efficient Approaches

The principles of green chemistry, particularly atom economy and the use of environmentally benign solvents, are increasingly influencing the design of synthetic routes for this compound and its derivatives. Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, are highly desirable.

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. The Gewald three-component reaction, for instance, utilizes elemental sulfur to produce 2-aminothiophenes, which can serve as precursors for more complex structures. nih.gov While not directly forming the dithiane ring, this reaction highlights the use of MCRs in building thiophene-containing scaffolds with high atom economy. nih.gov Isocyanide-based MCRs are also noted for their efficiency in generating diverse molecular scaffolds. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) has been employed for the one-pot synthesis of peptoids using 1,4-dithiane-2,5-diol as the carbonyl component, demonstrating an efficient assembly of complex molecules. mdpi.com

Solvent choice is another critical factor in developing sustainable synthetic protocols. Water, being a non-toxic and readily available solvent, is an ideal medium for many organic reactions. Research has shown that cascade Michael-aldol reactions involving 1,4-dithiane-2,5-diol and maleimides can be performed not only in organic solvents but also in water, providing a greener alternative. acs.org The synthesis of thioglycolic acid, a precursor to this compound, can be achieved in an aqueous medium by reacting sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide. wikipedia.orggoogle.comatamanchemicals.com

Furthermore, the development of solvent-free or reduced-solvent conditions is a key goal. While many of the discussed syntheses still employ organic solvents like toluene (B28343) or ethanol, the exploration of water as a reaction medium and the inherent efficiency of MCRs represent significant strides toward more sustainable synthetic methodologies. nih.govacs.orgmdpi.comresearchgate.net

Stereochemical Control in the Synthesis of Substituted this compound Analogues

Achieving stereochemical control is a significant challenge and a crucial aspect of synthesizing substituted this compound analogues, particularly when these molecules are intended for applications in medicinal chemistry or materials science. The development of diastereoselective and enantioselective synthetic methods is therefore of paramount importance.

Organocatalysis has proven to be a highly effective strategy for controlling stereochemistry in these syntheses. Asymmetric organocatalytic domino Michael-Michael addition reactions have been successfully employed. For example, using (S)-diphenylprolinol TMS ether as a catalyst, the reaction of trans-ethyl 4-mercapto-2-butenoate (derived from 1,4-dithiane-2,5-diol) with α,β-unsaturated aldehydes yields chiral tetrahydrothiophenes with high enantioselectivity (94-99% ee) and good to excellent diastereoselectivity (6:1 to 18:1 dr). unife.it

The use of DABCO as a catalyst in the [3+3] cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines also results in excellent diastereoselectivity, which is attributed to the anomeric effect guiding the stereochemical outcome. researchgate.net Similarly, a highly diastereoselective intermolecular [3+2] annulation of 1,4-dithiane-2,5-diol with maleimides, catalyzed by DABCO, affords biheterocyclic tetrahydrothiophene (B86538) derivatives with high diastereomeric ratios (>20:1 dr). acs.org

Bifunctional catalysts also play a key role in stereocontrolled synthesis. The use of a bifunctional amino-squaramide catalyst in the sulfa-Michael/aldol cascade reaction of 1,4-dithiane-2,5-diol with chalcones allows for the synthesis of enantioenriched trisubstituted tetrahydrothiophenes. unife.it Furthermore, the synthesis of dispiro[1,4-dithiane]bisoxindoles using a rhodium(II) acetate dimer catalyst proceeds in a highly diastereoselective manner. researchgate.net These examples underscore the power of catalysis in directing the stereochemical course of reactions involving the 1,4-dithiane framework and its precursors. researchgate.netunife.itresearchgate.netacs.org

Chemical Reactivity and Transformation Mechanisms of 1,4 Dithiane 2,5 Dione

Nucleophilic Reactivity at the Carbonyl Centers of 1,4-Dithiane-2,5-dione

The this compound molecule contains a six-membered ring with two thioester groups. Thioesters are known to be more reactive towards nucleophiles than their oxygen-containing ester counterparts. This enhanced reactivity is attributed to the lower resonance stabilization of the thioester C-S bond compared to the C-O bond in esters and the fact that the thiolate anion is a better leaving group than an alkoxide anion. Consequently, the carbonyl carbons in this compound are highly electrophilic and susceptible to nucleophilic attack.

The thioester moieties in this compound are expected to function as effective acylating agents. In the presence of nucleophiles such as amines, alcohols, or other thiols, the molecule can undergo acyl transfer reactions. For instance, reaction with a primary amine would likely lead to aminolysis, cleaving the thioester bond to form an amide and a thiol. Given the cyclic nature of the substrate, this reaction could proceed in a stepwise manner, potentially leading to a ring-opened intermediate which could undergo further reactions. The formation of various derivatives is plausible, depending on the stoichiometry and nature of the nucleophile used.

The strained ring structure and the presence of two reactive thioester groups make this compound a candidate for ring-opening polymerization (ROP). nih.gov This process is a well-established method for converting cyclic esters (lactones) and cyclic thioesters (thiolactones) into polyesters and polythioesters, respectively. rsc.orgacs.orguri.edu The polymerization can be initiated by various nucleophiles, which attack one of the carbonyl carbons, leading to the cleavage of the acyl-sulfur bond and the opening of the ring. The resulting species can then propagate by attacking another monomer molecule.

The reaction mechanism typically involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C(O)-S bond, opening the ring. The nature of the initiator (anionic, cationic, or organocatalytic) can influence the control over the polymerization process, including the molecular weight and dispersity of the resulting polymer. nih.gov While specific studies on the ROP of this compound are not widely reported, the principles established for other thiolactones suggest its potential as a monomer for polythioesters. acs.org

Table 1: Potential Nucleophiles for Ring-Opening of this compound and Expected Products

| Nucleophile | Initiating Species | Expected Intermediate/Product |

|---|---|---|

| Hydroxide (e.g., NaOH) | HO⁻ | Ring-opened carboxylate/thiol |

| Alkoxide (e.g., NaOR) | RO⁻ | Ring-opened ester/thiol |

| Amine (e.g., RNH₂) | RNH₂ | Ring-opened amide/thiol |

| Thiolate (e.g., NaSR) | RS⁻ | Ring-opened thioester/thiol |

| Organometallics (e.g., RLi) | R⁻ | Ring-opened ketone/thiol |

Electrophilic Reactivity and Derivatization at the Sulfur Atoms

The two sulfur atoms within the this compound ring are in the form of thioethers. The lone pairs of electrons on these sulfur atoms make them nucleophilic centers, susceptible to attack by electrophiles.

Thioethers can be readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com This transformation can be achieved using a variety of oxidizing agents. The oxidation of this compound would proceed in a stepwise manner. The first oxidation would yield a monosulfoxide, followed by the formation of a disulfoxide. Further oxidation would lead to a sulfoxide-sulfone and ultimately a disulfone. The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. acsgcipr.org For instance, mild oxidants may favor the formation of the sulfoxide (B87167), whereas stronger oxidants are required to produce the sulfone. researchgate.netrsc.org

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst; can be controlled to favor sulfoxide. rsc.org |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone | Highly effective; stoichiometry can control the level of oxidation. masterorganicchemistry.com |

| Sodium Periodate (NaIO₄) | Sulfoxide | Typically selective for sulfoxide formation. |

| Ozone (O₃) | Sulfoxide, Sulfone | Powerful oxidant, can be less selective. masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, generally leads to the fully oxidized sulfone. |

The nucleophilic sulfur atoms of the thioether linkages can react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. masterorganicchemistry.comwikipedia.org This reaction, known as the Menshutkin reaction in the context of amines, would result in a positive charge on the sulfur atom. wikipedia.org Given the two sulfur atoms in the ring, mono- or di-alkylation could potentially occur, leading to the formation of cyclic sulfonium salts. These salts themselves can be reactive intermediates in organic synthesis. researchgate.net While acylation on the sulfur of a thioether is less common than alkylation, reactions with strong acylating agents under appropriate conditions could potentially lead to acylsulfonium salts.

Cycloaddition Reactions and Their Mechanistic Investigations

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. study.comwikipedia.orgopenstax.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.orgquora.com However, the structure of this compound, being a saturated heterocyclic dione (B5365651), does not possess the typical π-systems (like a diene or a dienophile) that readily participate in common cycloaddition reactions such as the Diels-Alder reaction. There is currently a lack of scientific literature describing the participation of this compound itself in cycloaddition reactions.

It is important to distinguish the reactivity of the dione from its reduced counterpart, 1,4-dithiane-2,5-diol (B140307). The diol is known to participate in [3+3] cycloaddition reactions. However, the mechanism of these reactions involves the in-situ thermal or base-catalyzed ring-opening of the diol to form two molecules of 2-mercaptoacetaldehyde. This monomer then acts as the three-atom component in the cycloaddition. This pathway is not available to the dione, and therefore, this specific reactivity is not characteristic of this compound.

[3+3] Cycloadditions Involving Dithiane-Derived Intermediates

1,4-Dithiane-2,5-diol is a proficient synthon in [3+3] cycloaddition reactions, primarily through the in situ generation of 2-mercaptoacetaldehyde. acs.orgacs.org These reactions provide a direct route to six-membered heterocyclic systems. acs.org A notable example is the highly diastereoselective reaction between 1,4-dithiane-2,5-diol and azomethine imines, which are stable 1,3-dipoles. acs.orgfigshare.com

This transformation is effectively catalyzed by organic bases, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being particularly efficient. researchgate.netacs.org The proposed mechanism involves the deprotonation of the 2-mercaptoacetaldehyde thiol by DABCO, forming a nucleophilic thiolate. acs.orgrsc.org This thiolate then undergoes a Michael addition to the azomethine imine. The subsequent step is an intramolecular cyclization, where the negatively charged nitrogen attacks the aldehyde, yielding the six-membered dinitrogen-fused heterocycle. acs.org The reaction proceeds rapidly under mild conditions, often at room temperature, and demonstrates high yields and excellent diastereoselectivity, which is believed to be controlled by an anomeric effect. acs.orgacs.org The choice of solvent can significantly influence the reaction's efficiency, with protic solvents like methanol (B129727) often favoring the reaction. acs.orgrsc.org

This methodology tolerates a variety of substituents on the azomethine imine partner, including both electron-donating and electron-withdrawing groups on the aromatic rings, showcasing its broad synthetic utility. acs.org

| Azomethine Imine Substituent (Ar) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| C6H5 | 1 | MeOH | 0.2 | 93 | >20:1 |

| 4-MeC6H4 | 1 | MeOH | 0.2 | 92 | >20:1 |

| 4-MeOC6H4 | 1 | MeOH | 0.2 | 90 | >20:1 |

| 4-FC6H4 | 1 | MeOH | 0.2 | 91 | >20:1 |

| 4-ClC6H4 | 1 | MeOH | 0.2 | 88 | >20:1 |

| 4-BrC6H4 | 1 | MeOH | 0.2 | 85 | >20:1 |

| 2-ClC6H4 | 1 | MeOH | 0.5 | 82 | >20:1 |

Cascade Reaction Pathways Utilizing this compound Precursors

The dual nucleophilic and electrophilic nature of 2-mercaptoacetaldehyde, generated from 1,4-dithiane-2,5-diol, makes it an ideal component for cascade, or tandem, reactions. researchgate.netresearchgate.net These one-pot sequences allow for the rapid assembly of complex molecular architectures from simple starting materials, embodying principles of atom and step economy. researchgate.netnih.gov The most prevalent cascade pathways involving this precursor are sulfa-Michael/aldol (B89426) and sulfa-Michael/Henry (nitro-aldol) reactions, which lead to the formation of highly functionalized tetrahydrothiophenes. researchgate.netresearchgate.netrsc.org

In a typical sulfa-Michael/aldol cascade, the thiolate of 2-mercaptoacetaldehyde engages in a conjugate addition (sulfa-Michael reaction) with an α,β-unsaturated carbonyl compound. researchgate.netnih.gov The resulting enolate intermediate then participates in an intramolecular aldol reaction, attacking the aldehyde moiety of the original dithiane-derived unit to form the five-membered tetrahydrothiophene (B86538) ring. researchgate.net Similarly, the sulfa-Michael/Henry cascade involves the reaction with nitroalkenes, where the intermediate carbanion stabilized by the nitro group undergoes an intramolecular Henry reaction. researchgate.netnih.govnih.gov

These cascade reactions have been developed into highly stereoselective processes through the use of organocatalysts. nih.govnih.gov For instance, chiral amine-thioureas and squaramide catalysts derived from cinchona alkaloids have been successfully employed to induce high levels of diastereo- and enantioselectivity in the synthesis of tetrahydrothiophenes, including those containing challenging quaternary stereocenters. researchgate.netrsc.orgnih.gov

| Reaction Type | Electrophile | Catalyst | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Sulfa-Michael/Aldol | α,β-Unsaturated Ketones | Chiral Fluoride/OligoEG | Trisubstituted Tetrahydrothiophenes | High | High ee | researchgate.net |

| Sulfa-Michael/Aldol | 2-Ylideneoxindoles | Squaramide | C2-Spirooxindole Tetrahydrothiophenes | High | High ee | researchgate.net |

| Sulfa-Michael/Henry | 3-Nitro-2H-chromenes | Triethylamine | Thieno[3,2-c]chromen-3-ols | 80-92% | High dr | researchgate.net |

| Sulfa-Michael/Aldol | α-Aryl-β-nitroacrylates | Squaramide | 2,5-Dihydrothiophenes with Quaternary Center | Moderate-Good | High ee | nih.govrsc.org |

| Sulfa-Michael/Henry | trans-β-Methyl-β-nitrostyrenes | Amine Thiourea (B124793) | 3,4,5-Substituted Tetrahydrothiophenes | Good | Moderate ee, High dr | nih.gov |

Radical Reactions and Their Potential in this compound Chemistry

Beyond traditional ionic pathways, the 1,4-dithiane (B1222100) framework can participate in radical reactions, opening new avenues for C-H functionalization. nih.gov Recent advancements in photoredox catalysis have demonstrated that 1,4-dithiane can serve as a viable substrate for generating a sulfur-stabilized carbon radical. nih.gov This reactive intermediate can then engage in various cross-coupling reactions. nih.gov

Visible-light-mediated photoredox catalysis provides a mild method for generating radical species that might otherwise require harsh conditions. beilstein-journals.orgnih.govresearchgate.net In the context of dithianes, a photocatalyst, upon light irradiation, can facilitate the formation of a 1,3-dithiane (B146892) radical from a precursor like a dithiane-2-carboxylic acid. rsc.org This radical is capable of performing conjugate additions to a variety of Michael acceptors, including unsaturated ketones, esters, and amides. rsc.org This reactivity represents a formal photo-redox addition of a methyl radical equivalent. rsc.org

While much of the specific research has focused on the related 1,3-dithiane system, the underlying principles suggest significant potential for this compound derivatives. nih.govrsc.org The generation of a sulfur-stabilized radical from the 1,4-dithiane backbone would enable its use in radical-based C-C bond-forming strategies, expanding its synthetic utility beyond its role as a C2 synthon in ionic cascade reactions. nih.gov

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical reactivity of this compound is linked to its structure and the presence of the sulfur heteroatoms.

Thermal Reactivity 1,4-Dithiane-2,5-diol, the stable form of the dione, is a solid that decomposes upon melting, which occurs at approximately 130°C. sigmaaldrich.comnih.gov The thermal stability is a key consideration in its application in synthesis, where reactions are typically conducted at or below room temperature to favor the controlled generation of the reactive 2-mercaptoacetaldehyde monomer and prevent polymerization or decomposition. acs.orggoogle.com In polyester (B1180765) synthesis, for example, the compound can be heated to its melting point (around 130-140°C) to act as a monomer in polycondensation reactions. orientjchem.org

Photochemical Reactivity The photochemistry of dithianes and related thiocarbonyl compounds involves several characteristic reactions, including [2+2] photocycloadditions. clockss.orgrsc.orgmiami.eduacs.org Thiocarbonyl compounds are known to exhibit high photochemical reactivity, readily undergoing cycloaddition with alkenes to form thietane (B1214591) rings upon irradiation. clockss.orgrsc.org While specific studies on this compound are not abundant, the principles from related structures, such as thioimides and other dithianes, are informative. clockss.orgnih.gov

For instance, intramolecular [2+2] photocycloadditions of enone dithianes can be initiated by visible light in the presence of a Brønsted acid catalyst. nih.gov This suggests that the sulfur atoms can play a crucial role in absorbing light energy, potentially forming excited-state species that drive unique cyclizations. The photochemical reactivity of the C=S bond in the dione tautomer could potentially be harnessed for constructing strained ring systems, representing a distinct mode of reactivity from the ionic pathways of its diol precursor. clockss.orgmiami.edu

Inability to Generate Article on "this compound"

Following a comprehensive and exhaustive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is insufficient publicly available information to generate the requested article according to the specified outline.

The search process consistently yielded results for a related but structurally distinct compound, 1,4-dithiane-2,5-diol . This latter compound, which contains hydroxyl (-OH) groups instead of carbonyl (C=O) groups, is well-documented and has been the subject of various studies. However, the user's request was strictly focused on the "dione" derivative.

Specifically, the following critical information required to fulfill the article's outline could not be located for this compound:

Single Crystal X-ray Diffraction Studies: No crystallographic data, including details on absolute configuration, stereochemistry, bond lengths, bond angles, dihedral angles, intermolecular interactions, or crystal packing, could be found in scientific databases or publications.

Conformational Analysis: While general conformational principles of the 1,4-dithiane ring system are known, no specific experimental or computational studies detailing the preferred conformations (e.g., chair, boat) of this compound, or analyzing the significant influence of its two carbonyl groups on these preferences, were available.

Without access to this fundamental structural and conformational data, it is impossible to produce a scientifically accurate and informative article that adheres to the user's detailed and specific outline. Proceeding with the available information on other compounds would violate the explicit instructions to focus solely on "this compound" and would result in an inaccurate and misleading article.

Therefore, this response serves to inform the user that the request cannot be fulfilled at this time due to the apparent lack of published research on the advanced structural and conformational analysis of this compound.

Advanced Structural Insights into this compound Elusive

Detailed structural elucidation of the chemical compound this compound, particularly concerning its solid-state properties and conformational analysis, remains a specialized area of research with limited publicly available data. While advanced spectroscopic techniques are pivotal for such investigations, specific studies on this compound are not extensively documented in readily accessible scientific literature. This article outlines the application of key analytical methods for this purpose, noting the general principles and the type of information they would yield, while also highlighting the current scarcity of specific research findings for this compound.

It is important to note that much of the available spectroscopic data pertains to a closely related compound, 1,4-dithiane-2,5-diol. This suggests a possible ambiguity in nomenclature in some contexts, or a greater research focus on the diol derivative.

Advanced Structural Elucidation and Conformational Analysis of 1,4 Dithiane 2,5 Dione

The conformational flexibility and potential for polymorphism in cyclic compounds like 1,4-dithiane-2,5-dione make advanced spectroscopic methods indispensable for a thorough understanding of their structure and behavior in the solid state.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environment in crystalline and amorphous solids. It is particularly well-suited for the study of polymorphism, where different crystal packing arrangements can lead to distinct NMR spectral signatures.

For this compound, 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR would be the primary ssNMR experiment. This technique enhances the signal of the less abundant 13C nuclei and averages out anisotropic interactions, resulting in higher resolution spectra. Different polymorphs of this compound would be expected to exhibit variations in their 13C chemical shifts due to differences in molecular conformation and intermolecular interactions within the crystal lattice.

Hypothetical Solid-State 13C NMR Data for Polymorphs of this compound

| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) |

|---|---|---|

| C=O | Data not available | Data not available |

Currently, specific experimental solid-state NMR data for polymorphs of this compound is not available in the public domain.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the nature of chemical bonds and the intermolecular forces, such as hydrogen bonding, making them ideal for characterizing the functional groups and supramolecular structure of this compound.

The carbonyl (C=O) stretching vibration in the FT-IR and Raman spectra would be a key diagnostic peak. Its position can provide insights into the electronic environment and any intermolecular interactions involving the carbonyl group. In the solid state, the presence of multiple, sharp peaks in the carbonyl region could be indicative of polymorphism or the presence of non-equivalent molecules in the crystal's asymmetric unit.

While detailed studies on hydrogen bonding in this compound are not readily found, in the related compound 1,4-dithiane-2,5-diol (B140307), the hydroxyl (-OH) groups would be expected to participate in hydrogen bonding, leading to a broadening and shifting of the O-H stretching band in the FT-IR spectrum.

Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Data not available | Data not available |

| C-S Stretch | Data not available | Data not available |

Specific, comprehensive FT-IR and Raman spectral data and their interpretation for this compound are not extensively reported in peer-reviewed literature.

Spectroscopic Characterization Techniques for Mechanistic and Complex Structural Insights

High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1,4-dithiane-2,5-dione in solution. The molecule's inherent symmetry—possessing a C2h point group—simplifies its spectra but necessitates the use of advanced multi-dimensional techniques to fully confirm its covalent framework. In its ¹H NMR spectrum, the four methylene (B1212753) protons (-CH₂) are chemically and magnetically equivalent, expected to produce a single sharp singlet. Similarly, the ¹³C NMR spectrum would display two distinct signals: one for the equivalent methylene carbons and another at a lower field for the equivalent carbonyl carbons.

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by mapping out scalar and dipolar couplings.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) scalar couplings. For the symmetrical this compound, the COSY spectrum is predicted to be simple, showing a single peak on the diagonal corresponding to the methylene protons and, crucially, no off-diagonal cross-peaks. This absence of cross-peaks would definitively confirm that there are no scalar couplings to other non-equivalent protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. For this compound, a single cross-peak would be observed, correlating the proton signal of the methylene groups with the corresponding methylene carbon signal in the ¹³C spectrum. This provides unequivocal evidence for the C-H bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by detecting long-range (typically 2-3 bond) heteronuclear couplings. For this compound, the methylene protons would be expected to show a key correlation to the carbonyl carbon atom, establishing the crucial H-C(3)-C(2)=O connectivity over two bonds. A three-bond correlation from the methylene protons through the sulfur atom to the adjacent methylene carbon (H-C(3)-S(4)-C(5)) might also be observed, further confirming the ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of nuclei, which is invaluable for determining stereochemistry and conformation. In a rigid cyclic system like this compound, which likely adopts a chair or boat conformation, NOESY could reveal correlations between axial and equatorial protons on the same and adjacent carbons, providing insights into the molecule's preferred three-dimensional structure and dynamic behavior in solution.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Correlation(s) | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | No cross-peaks | Confirms absence of coupling between non-equivalent protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | CH ₂ ↔ C H₂ | Confirms direct C-H bond of the methylene groups. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CH ₂ ↔ C =O | Confirms connectivity between methylene and carbonyl groups. |

| NOESY | ¹H ↔ ¹H (through-space) | Axial-H ↔ Equatorial-H | Provides information on molecular conformation and dynamics. |

NMR spectroscopy is also a powerful method for studying reaction mechanisms involving this compound. By acquiring spectra over the course of a reaction, it is possible to monitor the disappearance of starting materials and the appearance of products. More advanced techniques can identify transient intermediates that are not isolable. For instance, in a ring-opening polymerization reaction, the emergence of new signals corresponding to the terminal groups and the repeating monomer unit within the polymer chain could be tracked. Furthermore, techniques like Exchange Spectroscopy (EXSY) could be employed to study conformational exchange phenomena, such as the ring-flipping of the dithiane ring, providing quantitative data on the energy barriers and rates of these dynamic processes.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer deep insights into the molecular structure.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₄H₄O₂S₂. HRMS would be used to measure the mass of its molecular ion, which has a theoretical exact mass of 147.9653 Da. An experimental measurement matching this value would provide strong evidence for the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. ijcap.in For this compound, the six-membered ring containing two carbonyl groups and two thioether linkages provides several predictable fragmentation pathways upon collisional activation.

Plausible fragmentation pathways would include:

Loss of Carbon Monoxide: A common fragmentation for carbonyl-containing compounds is the neutral loss of carbon monoxide (CO), which would result in a fragment ion with an m/z value of M-28.

Ring Cleavage: The dithiane ring could undergo cleavage at the C-S bonds. A retro-synthetic-type cleavage could lead to the formation of thio-ketene radical cations or related fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is another possible pathway that would help to confirm the arrangement of atoms within the ring.

The precise fragmentation pattern helps to piece together the molecular structure, confirming the connectivity deduced from NMR experiments.

Table 2: Plausible MS/MS Fragments of this compound ([M]⁺˙, m/z = 148)

| Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Fragment m/z (Nominal) | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 148 | CO | [C₃H₄OS₂]⁺˙ | 120 | Loss of a carbonyl group. |

| 148 | 2CO | [C₂H₄S₂]⁺˙ | 92 | Sequential loss of both carbonyl groups. |

| 148 | CH₂CO | [C₂H₂S₂O]⁺˙ | 106 | Ring cleavage and loss of a ketene (B1206846) moiety. |

| 148 | COS | [C₃H₄OS]⁺˙ | 88 | Loss of carbonyl sulfide (B99878) from the ring. |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Structure and Chiral Analysis

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and, in the case of chiral molecules, its stereochemistry.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The primary chromophores in this compound are the two carbonyl (C=O) groups. These groups are known to exhibit a relatively weak n→π* electronic transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths. The presence of the sulfur atoms in the ring can influence the energy of these transitions through electronic interactions with the carbonyl groups, potentially shifting the absorption maxima compared to simple cyclic ketones.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive technique for the analysis of chiral molecules. The parent this compound molecule is achiral and therefore does not produce a CD signal. However, CD spectroscopy would be an essential tool for the stereochemical analysis of any chiral derivatives of this compound. For example, if a chiral substituent were introduced onto the carbon backbone, the resulting enantiomers or diastereomers would be expected to exhibit mirror-image or distinct CD spectra, respectively. The sign and intensity of the Cotton effects observed in the CD spectrum would provide definitive information about the absolute configuration of the stereogenic centers within the chiral environment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Sulfur

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides critical information about the elemental composition and the chemical, electronic, and oxidation states of the elements within a material. For this compound, XPS is particularly valuable for confirming the purity of the compound and for investigating the oxidation state of its two sulfur atoms.

The core principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy (BE) of the electrons can be determined. The binding energy is characteristic of the element and its specific chemical environment.

In the analysis of this compound, the high-resolution S 2p spectrum is of primary interest. The sulfur atoms in the pristine molecule exist in a thioether-like state (C-S-C). The S 2p signal for thioether sulfur typically appears in the binding energy range of 162.0 to 164.0 eV. researchgate.netdiva-portal.org This signal is composed of a doublet, S 2p3/2 and S 2p1/2, due to spin-orbit coupling, with a characteristic separation of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.com

XPS is a powerful tool for identifying unwanted oxidation of the sulfur atoms, which can occur during synthesis or subsequent processing. If one or both sulfur atoms are oxidized, new peaks will appear at higher binding energies. For instance, the formation of a sulfoxide (B87167) (S=O) group results in a chemical shift to approximately 166-167.5 eV. semanticscholar.orgukm.my Further oxidation to a sulfone (SO₂) state would shift the S 2p binding energy to around 168.1 eV. semanticscholar.orgukm.my The presence of sulfate (B86663) species (SO₄), which could indicate more extensive degradation, would be identified by a peak at even higher binding energies, typically around 169 eV. semanticscholar.orgukm.my

By deconvoluting the S 2p spectrum, the relative concentrations of sulfur atoms in different oxidation states can be quantified, providing a precise measure of the sample's chemical integrity.

Table 1: Representative S 2p Binding Energies for Sulfur Oxidation States Relevant to this compound

| Sulfur Chemical State | Representative S 2p3/2 Binding Energy (eV) |

| Thioether (C-S-C) | ~163.5 - 164.0 |

| Sulfoxide (C-S(=O)-C) | ~166.0 - 167.5 |

| Sulfone (C-S(=O)₂-C) | ~168.0 - 168.5 |

| Sulfate (R-SO₄) | ~168.8 - 169.5 |

Note: These are typical binding energy ranges; exact values can vary based on the specific molecular structure, instrument calibration, and charge referencing. semanticscholar.orgukm.myresearchgate.net

Spectroscopic Methods for Monitoring Reaction Progress and Kinetic Studies

Monitoring the progress of chemical reactions is essential for optimizing reaction conditions, understanding mechanisms, and ensuring the formation of the desired product. Spectroscopic techniques that provide real-time or quasi-real-time information are invaluable for conducting kinetic studies of reactions involving this compound, such as ring-opening polymerizations or other nucleophilic additions to the carbonyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful technique for monitoring reaction kinetics. In a reaction involving this compound, the disappearance of the reactant can be tracked by monitoring the characteristic vibrational band of the carbonyl (C=O) group in the dione (B5365651) ring. This strong absorption band typically appears in the region of 1700-1750 cm⁻¹. As the ring opens and the carbonyl environment changes (e.g., forming a polyester), the intensity of this peak will decrease. Concurrently, the appearance of new bands corresponding to the product, such as the C-O stretch of a newly formed ester linkage, can be monitored. By recording spectra at regular time intervals, the concentration of reactants and products can be plotted against time to determine reaction rates and kinetic parameters. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is another primary tool for kinetic analysis. The protons on the carbon atoms within the this compound ring have a characteristic chemical shift. libretexts.orgcompoundchem.com Upon reaction, for instance in a ring-opening polymerization, the chemical environment of these protons changes significantly, leading to the disappearance of the reactant's signals and the emergence of new signals corresponding to the repeating units of the polymer chain. nih.govmdpi.com Real-time NMR experiments, where spectra are acquired directly from the reaction mixture as it proceeds inside the NMR spectrometer, allow for continuous and non-invasive monitoring. nih.govresearchgate.netrsc.org By integrating the peaks corresponding to the reactant and product at various time points, a detailed kinetic profile of the reaction can be constructed. acs.org

For example, in a kinetic study of the polymerization of this compound, a series of ¹H NMR spectra would be taken over time. The integral of a characteristic proton peak of the monomer would decrease, while the integral of a new peak from the polymer backbone would increase. This data allows for the calculation of the rate of monomer consumption and the determination of the reaction order and rate constant.

Table 2: Hypothetical Kinetic Data from Spectroscopic Monitoring of a this compound Reaction

| Time (minutes) | Monomer Peak Integral (¹H NMR) | Product Peak Integral (¹H NMR) | Monomer C=O Peak Absorbance (FT-IR) |

| 0 | 1.00 | 0.00 | 0.95 |

| 10 | 0.78 | 0.22 | 0.74 |

| 20 | 0.61 | 0.39 | 0.58 |

| 30 | 0.47 | 0.53 | 0.45 |

| 60 | 0.22 | 0.78 | 0.21 |

| 120 | 0.05 | 0.95 | 0.05 |

This table illustrates how the relative signal intensities of reactant and product change over time, providing the basis for kinetic analysis.

Based on a thorough review of scientific literature, detailed computational and theoretical chemistry studies specifically focused on this compound are not extensively available. The majority of existing research in this area concentrates on the related compound, 1,4-dithiane-2,5-diol (B140307), which serves as a stable precursor for the reactive intermediate 2-mercaptoacetaldehyde.

Consequently, it is not possible to provide a comprehensive and scientifically accurate article that strictly adheres to the requested detailed outline for this compound. The specific data required to populate the subsections on quantum chemical calculations, reaction pathway modeling, and molecular dynamics simulations for this particular compound are not present in the available literature.

To maintain scientific accuracy and adhere to the user's strict instructions to focus solely on this compound, this article cannot be generated at this time due to the lack of specific research data.

Theoretical and Computational Chemistry of 1,4 Dithiane 2,5 Dione

Analysis of Charge Distribution and Electrostatic Potential Surfaces (MEP)

The charge distribution within a molecule is fundamental to understanding its chemical behavior, including its interaction with other molecules and its reactivity. In 1,4-Dithiane-2,5-dione, the distribution of electron density is significantly influenced by the presence of highly electronegative oxygen and sulfur atoms.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually depicted in shades of blue) indicate electron-deficient areas that are prone to nucleophilic attack.

While precise atomic charges require specific computational calculations for this compound, a qualitative expectation of charge distribution can be inferred. The carbonyl carbons would carry a partial positive charge, making them electrophilic centers, while the oxygen atoms would bear a partial negative charge.

Table 1: Expected Qualitative Charge Distribution in this compound (Note: This table is illustrative and not based on specific computational data for this compound, which is not readily available in the cited literature.)

| Atom | Expected Partial Charge |

| Carbonyl Oxygen (O) | Negative (δ-) |

| Carbonyl Carbon (C=O) | Positive (δ+) |

| Sulfur (S) | Slightly Negative/Neutral |

| Methylene (B1212753) Carbon (CH2) | Slightly Positive |

| Methylene Hydrogen (H) | Positive (δ+) |

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Transitions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and electronic transitions.

The stability of a molecule can be assessed by analyzing the hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The energy associated with these interactions, known as the stabilization energy (E(2)), quantifies the strength of the electronic delocalization. Higher E(2) values indicate stronger interactions and greater molecular stability.

In the case of this compound, NBO analysis would be expected to reveal significant electronic interactions. Key interactions would likely involve the lone pairs of the oxygen and sulfur atoms. For instance, the lone pairs on the oxygen atoms could donate electron density to the anti-bonding orbitals of the adjacent carbon-carbon and carbon-sulfur bonds. Similarly, the lone pairs on the sulfur atoms could participate in hyperconjugative interactions with neighboring anti-bonding orbitals.

Table 2: Hypothetical Key NBO Interactions and Stabilization Energies (E(2)) for this compound (Note: This table is a hypothetical representation to illustrate the type of data obtained from an NBO analysis and is not based on actual calculated values for this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ(C-C) | Value |

| LP (O) | σ(C-S) | Value |

| LP (S) | σ(C-C) | Value |

| LP (S) | σ(C-O) | Value |

| σ (C-H) | σ*(C-S) | Value |

Polymer Chemistry and Advanced Materials Applications of 1,4 Dithiane 2,5 Dione

1,4-Dithiane-2,5-dione as a Monomer in Polymer Synthesis

This compound serves as a key building block for the creation of specialized polymers, primarily through ring-opening polymerization. This method allows for the synthesis of polyesters with sulfur atoms integrated into the polymer backbone, which can impart unique thermal, mechanical, and optical properties. rsc.org

The ring-opening polymerization of this compound, the cyclic dimer of thioglycolic acid, yields poly(thioglycolide). This process is analogous to the ROP of glycolide (B1360168) to form poly(glycolic acid) (PGA). springernature.com The polymerization can be initiated by various catalysts, with tin(II) 2-ethylhexanoate (B8288628) being a common choice due to its high reactivity and low toxicity. springernature.com The reaction temperature and time are critical parameters that influence the molecular weight and conversion of the resulting polymer. springernature.com

The general mechanism involves the coordination of the catalyst to the carbonyl oxygen of the monomer, followed by nucleophilic attack and ring-opening. The propagation then proceeds by the addition of subsequent monomer units. The resulting poly(thioglycolide) is a sulfur-containing analog of PGA and is expected to exhibit distinct properties due to the presence of thioester linkages in its backbone.

Table 1: Comparison of Monomers for Ring-Opening Polymerization

| Monomer | Chemical Formula | Resulting Polymer | Key Linkage |

| This compound | C4H4O2S2 | Poly(thioglycolide) | Thioester |

| Glycolide | C4H4O4 | Poly(glycolic acid) | Ester |

| L-lactide | C6H8O4 | Poly(L-lactic acid) | Ester |

This table provides a comparative overview of this compound with other common cyclic ester monomers used in ring-opening polymerization.

To further tailor the properties of the resulting materials, this compound can be copolymerized with other cyclic monomers. For instance, copolymerization with lactide or caprolactone (B156226) can yield random or block copolymers with varying compositions and, consequently, tunable degradation rates, mechanical strengths, and thermal properties. nih.govmdpi.com

The synthesis of block copolymers can be achieved through sequential monomer addition. For example, after the ROP of one monomer to form a living polymer chain, the second monomer (this compound) is introduced to initiate the growth of the second block. nih.gov This approach allows for the creation of well-defined block architectures, such as diblock or triblock copolymers, which can self-assemble into various nanostructures. rsc.org

Integration into Supramolecular Assemblies and Frameworks

The presence of sulfur atoms and carbonyl groups in polymers derived from this compound offers opportunities for their integration into supramolecular structures through non-covalent interactions.

While the thioester group itself is a weaker hydrogen bond acceptor compared to an ester, the carbonyl oxygen can still participate in hydrogen bonding interactions. wiley-vch.de In copolymers containing hydroxyl or amide functionalities, these interactions can influence the polymer's chain packing and morphology. nih.gov Furthermore, the incorporation of aromatic moieties into copolymers with this compound can lead to π-stacking interactions, which can play a crucial role in the self-assembly and electronic properties of the materials. researchgate.net

Sulfur-containing heterocycles are of growing interest in the construction of MOFs and COFs due to the potential for sulfur atoms to act as coordination sites for metal ions or as reactive sites for covalent bond formation. researchgate.netopenmedicinalchemistryjournal.com While the direct use of this compound as a linker in MOF or COF synthesis is not yet widely reported, its derivatives or the resulting poly(thioglycolide) could potentially be functionalized to serve this purpose. For instance, the polymer backbone could be modified with coordinating groups to chelate metal ions, or with reactive functionalities to participate in the formation of porous covalent frameworks. nsysu.edu.twrsc.org The presence of sulfur could also impart specific catalytic or adsorptive properties to the resulting frameworks. nih.gov

Application in Functional Materials with Tunable Properties

The incorporation of sulfur into the polymer backbone through the use of this compound can lead to functional materials with tunable properties. Sulfur-containing polymers are known to exhibit high refractive indices, enhanced thermal stability, and interesting electrochemical properties. rsc.orgnih.gov

By copolymerizing this compound with other monomers, the properties of the resulting material can be finely tuned. For example, the ratio of thioglycolide to glycolide or lactide units in a copolymer can be adjusted to control the degradation rate, making these materials potentially suitable for biomedical applications such as drug delivery or tissue engineering scaffolds. nih.govopenmedicinalchemistryjournal.com The mechanical properties, such as tensile strength and elasticity, can also be modulated through copolymerization. mdpi.com

Table 2: Potential Tunable Properties of Copolymers Incorporating this compound

| Property | Influencing Factor | Potential Application |

| Degradation Rate | Monomer ratio (e.g., with lactide) | Biodegradable plastics, drug delivery |

| Mechanical Strength | Copolymer composition and molecular weight | Medical implants, packaging materials |

| Thermal Stability | Sulfur content in the polymer backbone | High-performance plastics |

| Refractive Index | Presence of sulfur atoms | Optical materials, lenses |

This table outlines the potential for tuning various properties of polymers derived from this compound and their possible applications.

Electrochemical Applications (e.g., redox-active materials)

Currently, there is a lack of specific research literature detailing the synthesis and electrochemical characterization of redox-active materials directly derived from this compound. However, the inherent redox activity of the disulfide bond within the dithiane ring presents a theoretical basis for its potential application in electrochemical systems, such as batteries and sensors. The reversible cleavage and formation of the disulfide bond could, in principle, be harnessed for charge storage.

For context, related sulfur-containing organic compounds have been investigated for such applications. For instance, polymers containing disulfide linkages are being explored as cathode materials for lithium-sulfur batteries, owing to their high theoretical capacity. The electrochemical behavior of these materials is dictated by the redox chemistry of the sulfur-sulfur bond. It is plausible that polymers incorporating the this compound unit could exhibit similar redox activity. Further research is required to synthesize and evaluate the electrochemical performance of such polymers.

Organic Electronics and Optoelectronic Devices (e.g., conjugated polymers)

There is currently no available scientific literature that specifically describes the use of this compound in the synthesis of conjugated polymers for organic electronics and optoelectronic devices. The saturated nature of the this compound ring structure inherently limits its direct incorporation into the main chain of a fully conjugated polymer system, which requires a continuous series of overlapping p-orbitals for charge delocalization.

However, it is conceivable that this compound could be chemically modified to introduce unsaturation or be used as a building block for pendant groups attached to a conjugated polymer backbone. Such modifications could potentially influence the polymer's solubility, morphology, and electronic properties.

It is important to distinguish this compound from its close chemical relative, 1,4-dithiane-2,5-diol (B140307). The diol has been mentioned as a monomer for the synthesis of polymers with applications in optical materials, although specific details on conjugated systems for optoelectronics are scarce.

Development of Sustainable and Biodegradable Polymers from Dithiane Precursors

The drive towards a circular economy has spurred research into sustainable and biodegradable polymers. While direct studies on polymers from this compound are not prevalent, the biodegradability of related dithiane structures offers a promising outlook.

Environmentally Friendly Polymer Synthesis

There is a lack of published research on the environmentally friendly synthesis of polymers directly from this compound.

However, studies on the precursor 1,4-dithiane-2,5-diol indicate its potential as a monomer for creating biodegradable polymers. Research has shown that 1,4-dithiane-2,5-diol is considered an environmentally friendly and biodegradable monomer. orientjchem.org For example, it has been used in the synthesis of an aliphatic random copolyester, and its biodegradability is supported by its use as a sulfur source for microbial desulfurization. orientjchem.org This suggests that polymers derived from dithiane-based monomers can be designed to be more sustainable. Environmentally benign polymerization methods, such as enzyme-catalyzed reactions or solvent-free melt polycondensation, could potentially be applied to monomers like this compound to create more sustainable polymer production processes.

Chemical Degradation Mechanisms of Dithiane-Based Polymers

Specific studies on the chemical degradation mechanisms of polymers synthesized directly from this compound are not available in the current scientific literature.

The degradation of polymers containing dithiane structures would likely involve the cleavage of the ester or other linkages in the polymer backbone, as well as potential reactions involving the sulfur atoms. The presence of disulfide bonds, which can be cleaved under specific redox or chemical conditions, could offer a pathway for controlled degradation. For aliphatic copolyesters synthesized using the related 1,4-dithiane-2,5-diol, degradation would primarily occur through hydrolysis of the ester bonds, a common mechanism for biodegradable polyesters. orientjchem.org The biodegradability of the dithiane monomer itself, as demonstrated by its microbial utilization, suggests that the degradation products of such polymers could be environmentally benign. orientjchem.org Further research is needed to elucidate the specific degradation pathways and kinetics of polymers containing the this compound unit.

Advanced Derivatization and Analogue Synthesis Based on the 1,4 Dithiane 2,5 Dione Scaffold

Synthesis of Substituted 1,4-Dithiane-2,5-dione Analogues

The synthesis of substituted analogues of this compound can be approached by either modifying the pre-formed ring system or by constructing the ring from substituted precursors. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Direct substitution on the carbon atoms of the this compound ring is challenging due to the reactivity of the dione (B5365651) functionality. Consequently, synthetic strategies often rely on building the substituted ring from appropriately functionalized precursors. For instance, α-substituted mercaptoacetic acid derivatives can be dimerized to yield C-substituted 1,4-dithiane-2,5-diones.

Aryl substitutions are often introduced through cross-coupling reactions on derivatives of the dithiane scaffold. While direct arylation on the dione is not common, related structures derived from it can be functionalized. For example, thiophenes synthesized from 1,4-dithiane-2,5-diol (B140307) can undergo subsequent arylation reactions. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are standard methods for forming C-C bonds between heterocyclic cores and aryl groups, a strategy applicable to derivatives obtained from the dithiane-dione scaffold. scispace.com

The carbonyl and thioether groups within the this compound ring offer reactive sites for derivatization. The thioether linkages can be oxidized to introduce sulfoxide (B87167) or sulfone functionalities. The oxidation of 1,4-dithiane (B1222100) derivatives to their corresponding sulfones creates valuable synthetic intermediates. nih.gov These vinyl sulfones can act as dienophiles in Diels-Alder reactions, providing a pathway to complex carbocyclic and heterocyclic systems. nih.gov

The carbonyl groups can, in principle, undergo reactions typical of ketones, such as reduction to alcohols (leading to the diol form), or conversion to other functional groups. However, the primary utility of the scaffold often involves leveraging the reactivity of its monomeric form, 2-mercaptoacetaldehyde, which is readily generated from 1,4-dithiane-2,5-diol. mdpi.com

Ring Expansion and Contraction Strategies for Novel Heterocycles

Ring expansion and contraction reactions represent advanced strategies for transforming the this compound core into different heterocyclic systems. While direct ring expansion of the dione itself is not widely documented, rearrangement reactions of its derivatives are known. For instance, the Parham ring expansion, which involves a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate, is a method used to synthesize 1,4-dithianes from 1,3-dithiolanes. nih.gov

Conversely, reactions that lead to smaller rings from the this compound scaffold often proceed through ring-opening to the 2-mercaptoacetaldehyde intermediate, followed by cyclization with other reagents. This approach is fundamental to the synthesis of five-membered rings like thiophenes and thiazoles. researchgate.netdntb.gov.ua

Synthesis of Chiral this compound Derivatives and Their Enantioselective Preparation

The development of enantioselective methods for synthesizing chiral derivatives is a significant area of research. Asymmetric synthesis involving the this compound scaffold is typically achieved by using its precursor, 1,4-dithiane-2,5-diol, in organocatalyzed domino reactions. researchgate.net

A notable example is the chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol (B89426) condensation reaction between 1,4-dithiane-2,5-diol and α,β-unsaturated ketones. researchgate.net This method provides access to chiral, highly functionalized trisubstituted tetrahydrothiophene (B86538) derivatives with high enantiomeric excess (ee). researchgate.net Similarly, an asymmetric sulfa-Michael/aldol cascade reaction catalyzed by a squaramide derived from cinchona alkaloids has been used to synthesize C2-spirooxindoles containing a 3-amine-tetrahydrothiophene moiety. researchgate.net

| Reaction Type | Catalyst | Reactant | Product Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Sulfa-Michael/Aldol Cascade | Song's chiral oligoEG / KF | α,β-Unsaturated Ketones | Chiral Trisubstituted Tetrahydrothiophenes | High ee values reported | researchgate.net |

| Sulfa-Michael/Aldol Cascade | Squaramide derived from Cinchona Alkaloid | 2-Ylideneoxindoles | Chiral C2-Spirooxindoles | Not specified | researchgate.net |

| Thia-Michael/Aldol Domino | Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | Chiral Dihydrothiophenes | Up to >99% ee | researchgate.net |

Fused Heterocyclic Systems Incorporating the this compound Core

1,4-Dithiane-2,5-diol is a powerful building block for constructing fused heterocyclic systems, particularly those containing a thiophene ring. researchgate.net The in situ generation of 2-mercaptoacetaldehyde allows for various cascade and annulation reactions.

For example, a metal-free cascade reaction between β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol, using a recyclable polymer-supported base, yields novel polycyclic 2-formylthiophenes. researchgate.net This strategy has been applied to synthesize steroidal D-ring annelated thiophenes. Another approach involves the reaction of α-oxoketene dithioacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate to produce 2,3-disubstituted thiophenes, which are precursors for fused thiophene heterocycles. researchgate.net Furthermore, a diastereoselective method has been developed to synthesize 3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ols through a tandem Michael and Henry reaction sequence. researchgate.net

| Reactants | Key Reagents/Catalysts | Reaction Type | Fused System Product | Reference |

|---|---|---|---|---|

| β-Halo-α,β-unsaturated aldehydes | Recyclable polymer-supported base | Cascade Reaction | Polycyclic 2-formylthiophenes | researchgate.net |

| α-Oxoketene dithioacetals | Potassium Carbonate | Cyclization | 2,3-Disubstituted thiophenes (precursors) | researchgate.net |

| 3-Nitro-2H-chromenes | Triethylamine (Et3N) | Tandem Michael/Henry Reaction | Thieno[3,2-c]chromene derivatives | researchgate.net |

| trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates | AlCl3, then DBU | [3+3] Annulation / Rearrangement | Tetrasubstituted thiophenes | researchgate.net |

Chemical Properties and Reactivity of Functionalized this compound Analogues

The chemical properties and reactivity of functionalized this compound analogues are dictated by the nature of the introduced substituents and functional groups.

Oxidized Analogues : As mentioned, oxidation of the thioether groups to sulfones significantly alters reactivity. The resulting vinyl sulfone moieties are electron-deficient and can participate as dienophiles in Diels–Alder reactions, serving as synthetic equivalents for building cyclohexene-like structures. nih.gov

Substituted Thiophene Derivatives : Thiophenes derived from the this compound scaffold possess the characteristic reactivity of this aromatic heterocycle. They can undergo electrophilic substitution, metalation followed by reaction with electrophiles, and various cross-coupling reactions to introduce further diversity. researchgate.net

Chiral Derivatives : The reactivity of chiral analogues is often explored in the context of asymmetric synthesis, where the stereocenters on the molecule can direct the stereochemical outcome of subsequent transformations. For instance, the hydroxyl and thiol groups present in many chiral tetrahydrothiophene derivatives can be further functionalized to create complex molecular architectures. researchgate.net

The diverse reactivity of these functionalized analogues underscores the role of the this compound scaffold as a versatile platform in modern organic synthesis for creating molecules with significant structural complexity.

Analytical Methodologies for Detection and Quantification of 1,4 Dithiane 2,5 Dione

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1,4-Dithiane-2,5-dione from impurities, starting materials, and byproducts. They are pivotal for both qualitative and quantitative analysis, offering high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be utilized to assess its purity and identify volatile impurities. The compound is first vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

While direct GC-MS analysis of this compound is feasible, derivatization may sometimes be employed to enhance volatility and thermal stability. The mass spectrum of the parent compound would be expected to show a molecular ion peak, with characteristic fragments resulting from the loss of carbonyl sulfide (B99878) (COS) or cleavage of the dithiane ring. Analysis of related compounds like 1,2-dithiane-4,5-diol has been successfully performed using GC-MS, indicating the suitability of this technique for the dithiane class of compounds. researchgate.net

Table 1: Illustrative GC-MS Parameters for Dithiane Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Provides separation of analytes based on polarity. |

| Oven Program | Initial temp 50°C, ramp to 280°C at 10°C/min | Separates compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds like this compound. HPLC separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. Purity can be determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

For reaction monitoring, HPLC is used to track the consumption of reactants and the formation of products over time. rsc.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. A UV detector is commonly used, as the carbonyl groups in this compound act as chromophores.

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and structural information. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. High-resolution mass spectrometry can confirm the elemental composition of the compound and its fragments. rsc.org

Table 2: Representative HPLC and LC-MS/MS Conditions

| Technique | Parameter | Typical Setting |

|---|---|---|

| HPLC | Column | Reversed-phase (e.g., C18) or Normal-phase (e.g., silica) |

| Mobile Phase | Gradient of water/acetonitrile or hexane/ethyl acetate (B1210297) | |

| Detector | UV-Vis Diode Array Detector (DAD) | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| LC-MS/MS | Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis, Fluorimetry)